4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a piperazine ring linked to a pyrimidine moiety and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamine derivatives with sulfonium salts.
Piperazine Ring Formation: The piperazine ring can be formed via the aza-Michael addition reaction between diamines and sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (Dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the piperazine or pyrimidine rings.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of a pyrimidine ring, piperazine ring, and benzonitrile group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-3-21-19-22-15(2)12-18(23-19)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,3,8-11,14H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFATGWCMKGHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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